molecular formula C14H12Cl6N4Zn B2771796 Fast red TR salt hemi(zinc chloride) CAS No. 89453-69-0

Fast red TR salt hemi(zinc chloride)

Cat. No.: B2771796
CAS No.: 89453-69-0
M. Wt: 514.36
InChI Key: RIIVFDKBXXMYRL-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fast red TR salt hemi(zinc chloride) is synthesized through a diazotization reaction. The process involves the reaction of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction is typically carried out at low temperatures to stabilize the diazonium compound .

Industrial Production Methods

In industrial settings, the production of Fast red TR salt hemi(zinc chloride) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fast red TR salt hemi(zinc chloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline).

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners.

Major Products Formed

Mechanism of Action

Fast red TR salt hemi(zinc chloride) exerts its effects through its diazonium group, which can undergo various chemical reactions. In immunohistochemical applications, it acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the diazonium compound, resulting in the formation of a colored product that can be visualized under a microscope . This reaction is highly specific and allows for the precise detection of target proteins in biological samples .

Biological Activity

Fast Red TR Salt hemi(zinc chloride) is a diazonium dye primarily used as a chromogenic substrate in various biological applications, particularly in histology and immunohistochemistry. This compound is recognized for its ability to stain specific enzymes, such as alkaline phosphatase and tartrate-resistant acid phosphatase (TRACP), making it valuable in the study of cellular and tissue structures.

  • Chemical Formula : C7_7H6_6Cl2_2N2_2·½ZnCl2_2
  • Molecular Weight : 257.18 g/mol
  • CAS Number : 89453-69-0
  • Appearance : Typically appears as a reddish powder.

Biological Activity

The biological activity of Fast Red TR Salt hemi(zinc chloride) can be categorized into several key areas:

  • Enzyme Staining :
    • Fast Red TR is widely used in histological staining protocols to visualize alkaline phosphatase activity, aiding in the identification of various cell types and their functional states within tissues .
    • It has been shown to effectively stain TRACP, which is crucial for studying osteoclast activity and bone resorption processes .
  • Toxicological Implications :
    • The compound is classified as a hazardous substance according to OSHA regulations, with potential effects including irritation to the gastrointestinal tract and skin upon exposure .
    • In aquatic environments, zinc compounds can be toxic to aquatic life, with concentrations exceeding 0.1 ppm being detrimental to fish . The bioconcentration factor for zinc varies widely among species, indicating potential ecological risks associated with its use.
  • Bioconcentration and Mobility :
    • Fast Red TR Salt hemi(zinc chloride) exhibits moderate bioconcentration in aquatic organisms, particularly crustaceans and bivalves, while showing negligible accumulation in plants .
    • Zinc's mobility in soil and water systems is influenced by environmental factors such as pH, salinity, and the presence of complexing ligands, which can affect its bioavailability and toxicity .

Case Study 1: Histological Applications

A study conducted on the use of Fast Red TR for staining TRACP in osteoclasts demonstrated its effectiveness in identifying active bone resorption sites in mouse models. The results indicated a significant correlation between the intensity of staining and the number of active osteoclasts present, validating its application in bone research.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of zinc from Fast Red TR applications found that elevated concentrations could lead to bioaccumulation in aquatic organisms. The study highlighted the need for careful monitoring of zinc levels in ecosystems where this compound is utilized extensively.

Research Findings

StudyFocusFindings
Enzyme ActivityDemonstrated effective staining of alkaline phosphatase using Fast Red TR.
ToxicityIdentified potential gastrointestinal irritation and ecological risks associated with zinc accumulation.
BioconcentrationReported varying bioconcentration factors for zinc across different aquatic species.

Properties

IUPAC Name

4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIVFDKBXXMYRL-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl6N4Zn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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